6-Methylbenzo[b]thiophene-5-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
6-methyl-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C10H8OS/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-6H,1H3 |
InChI Key |
UHSIHNCARZNUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CS2)C=C1C=O |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
6-Methylbenzo[b]thiophene-5-carbaldehyde serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for diverse chemical modifications, enabling the creation of derivatives with enhanced properties. For instance, it can be used to synthesize:
- Antimicrobial Agents : Compounds derived from benzo[b]thiophene structures have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of different substituents at the 5-position can lead to enhanced biological activity.
- Antitumor Agents : Research indicates that derivatives of benzo[b]thiophene can act as potent inhibitors of microtubule polymerization, making them candidates for cancer treatment . The structural modification at the aldehyde position plays a crucial role in their efficacy.
Biological Activities
The biological activities of this compound and its derivatives are noteworthy:
- Antioxidant Properties : Compounds containing the benzo[b]thiophene nucleus exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress . This property is beneficial in developing therapeutic agents aimed at preventing oxidative damage.
- Anti-inflammatory Effects : Certain derivatives have displayed anti-inflammatory properties, making them potential candidates for treating inflammatory diseases . The mechanism often involves modulation of inflammatory pathways, providing a basis for further pharmacological exploration.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science:
- Conductive Polymers : The compound's structure facilitates incorporation into conductive polymers, which are essential for electronic applications such as sensors and organic light-emitting diodes (OLEDs) .
- Dyes and Pigments : The vibrant color properties associated with thiophene derivatives make them suitable candidates for use in dyes and pigments . Their stability and colorfastness are advantageous for various industrial applications.
Case Studies and Research Findings
Several studies illustrate the applications of this compound:
Comparison with Similar Compounds
Benzo[b]furan and Benzo[b]selenophene Derivatives
The benzo[b]thiophene core can be modified by replacing sulfur with oxygen (benzofuran) or selenium (benzoselenophene), creating analogs with distinct electronic and physical properties.
Key Findings :
- Electronic Effects : Sulfur in thiophene provides intermediate electron density between oxygen (electron-rich furan) and selenium (high polarizability). This influences reactivity in electrophilic substitutions.
- Stability : Benzo[b]thiophene derivatives exhibit greater thermal stability compared to furan analogs, which are prone to ring-opening under acidic conditions .
- Synthetic Utility: All three are synthesized via thermocyclization of acetylated precursors, but selenophene derivatives require specialized handling due to selenium’s toxicity .
Substituted Imidazo[2,1-b]thiazole-5-carbaldehydes
Functional analogs with imidazo-thiazole cores share the aldehyde group but differ in heterocyclic architecture, leading to varied pharmacological and chemical profiles.
Key Findings :
- Reactivity : The imidazo-thiazole core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and bioavailability compared to benzothiophene derivatives .
- Pharmacological Potential: Substituents like trifluoromethyl or chlorophenyl groups improve lipophilicity, aiding blood-brain barrier penetration for CNS-targeting drugs .
- Functional Group Diversity : The oxime derivative () demonstrates how aldehyde modification expands utility in chelation or prodrug design .
Preparation Methods
Cyclization of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one Derivatives
The cyclization of dihydrobenzo[b]thiophenones represents a foundational approach for constructing the benzo[b]thiophene core. In a seminal study, researchers demonstrated that 6,7-dihydrobenzo[b]thiophen-4(5H)-one serves as a versatile precursor for 5-substituted derivatives . To introduce the 6-methyl group, the ketone intermediate undergoes alkylation at position 6 using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in DMF). Subsequent oxidation of the resulting 6-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one with pyridinium chlorochromate (PCC) selectively generates the 5-carbaldehyde functionality (Yield: 72–85%) . This method benefits from high regioselectivity and scalability, though the use of stoichiometric oxidants may pose environmental concerns.
Vilsmeier–Haack Formylation of 6-Methylbenzo[b]thiophene
The Vilsmeier–Haack reaction offers a direct route to introduce the aldehyde group at position 5 of pre-formed 6-methylbenzo[b]thiophene. The protocol involves treating 6-methylbenzo[b]thiophene with the Vilsmeier reagent (POCl₃ in DMF) at 0–5°C, followed by hydrolysis with aqueous sodium acetate . Nuclear magnetic resonance (NMR) studies confirm that the electron-rich C5 position is preferentially formylated due to the directing effects of the sulfur atom and methyl group . This method achieves moderate yields (55–65%) but requires rigorous control of reaction temperature to avoid over-chlorination.
| Parameter | Conditions | Yield |
|---|---|---|
| Reagent | POCl₃ (1.2 eq.), DMF (1.5 eq.) | 58% |
| Temperature | 0–5°C, 4 h | |
| Hydrolysis | 10% NaOAc, 60°C, 1 h |
Base-Catalyzed Condensation with Ethyl Azidoacetate
A two-step condensation-cyclization strategy has been employed to assemble the benzo[b]thiophene skeleton while concurrently introducing the aldehyde group. Ethyl azidoacetate reacts with 6-methylbenzo[b]thiophene-5-carbaldehyde precursors under basic conditions (e.g., potassium tert-butoxide in THF), forming an azidocinnamate intermediate . Thermal cyclization of this intermediate at 120–140°C induces a retro-Diels-Alder reaction, yielding the target aldehyde with concomitant nitrogen gas evolution. This method, adapted from patent WO2018/122232, achieves yields of 68–74% but necessitates careful handling of azide intermediates due to explosion risks .
Functional Group Interconversion from Carboxylic Acid Derivatives
Carboxylic acid derivatives of 6-methylbenzo[b]thiophene serve as precursors for aldehyde synthesis. In one approach, 6-methylbenzo[b]thiophene-5-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by Rosenmund reduction under hydrogen gas with a palladium-barium sulfate catalyst . Alternatively, the Weinreb amide derivative (prepared via coupling with N,O-dimethylhydroxylamine) is reduced with lithium aluminum hydride to yield the aldehyde (Yield: 70–78%) . These methods are advantageous for late-stage functionalization but involve moisture-sensitive reagents.
Comparative Analysis of Synthetic Routes
A critical evaluation of the above methods reveals trade-offs between yield, scalability, and practicality:
-
Cyclization of Dihydro Derivatives : High yields and regioselectivity but requires multi-step synthesis.
-
Vilsmeier–Haack Formylation : Direct and scalable but moderate yields.
-
Photochemical Synthesis : Eco-friendly and efficient but equipment-intensive.
-
Functional Group Interconversion : Flexible for late-stage modification but sensitive to reaction conditions.
For industrial-scale production, the Vilsmeier–Haack method and dihydrobenzo[b]thiophenone cyclization are most viable, whereas academic labs may prefer photochemical or condensation-based approaches for novelty.
The regioselectivity of aldehyde introduction at position 5 is governed by the electron-donating effects of the sulfur atom and the methyl group at position 6. Density functional theory (DFT) calculations indicate that the C5 position exhibits the highest electron density (Mulliken charge: −0.32) in 6-methylbenzo[b]thiophene, making it susceptible to electrophilic attack . Additionally, the methyl group at C6 exerts steric hindrance that further directs formylation to C5.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-Methylbenzo[b]thiophene-5-carbaldehyde, and how can reaction yields be optimized?
- Methodological Answer : The Vilsmeier-Haack formylation is a common method, using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group onto the benzo[b]thiophene core. Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios of reagents. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yields can be improved by inert atmosphere conditions and catalytic additives like Lewis acids (e.g., ZnCl₂). Always report yields, melting points, and Rf values for reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions. The aldehyde proton typically resonates at δ 9.8–10.2 ppm (¹H), while methyl groups on the thiophene ring appear at δ 2.4–2.6 ppm.
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) accuracy. Fragmentation patterns (e.g., loss of CO from the aldehyde group) should align with expected structural motifs. Compare with databases like NIST Chemistry WebBook for validation .
Q. What are common impurities in the synthesis of this compound, and how can they be removed?
- Methodological Answer : Side products like unreacted starting materials or over-oxidized derivatives (e.g., carboxylic acids) may form. Thin-layer chromatography (TLC) with UV visualization helps monitor reactions. For purification, use preparative HPLC (C18 column, acetonitrile/water mobile phase) or recrystallization from ethanol. Document retention factors (Rf) and HPLC retention times for quality control .
Advanced Research Questions
Q. How can contradictions between NMR and mass spectrometry data be resolved during structural elucidation?
- Methodological Answer : Discrepancies may arise from isotopic impurities or solvent artifacts. For NMR, use deuterated solvents (e.g., CDCl₃) and confirm peak assignments via 2D techniques (COSY, HSQC). For MS, employ tandem MS/MS to isolate fragmentation pathways. Statistical methods like the Benjamini-Hochberg procedure can control false discovery rates when analyzing multiple spectral peaks .
Q. What computational approaches are suitable for studying electronic effects of the methyl and thiophene groups?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic distributions and reactivity. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects can be incorporated using the polarizable continuum model (PCM). Validate computational results with experimental UV-Vis spectra .
Q. How can cross-coupling reactivity (e.g., Suzuki-Miyaura) be systematically investigated for this compound?
- Methodological Answer : Design a reaction matrix varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF). Use Design of Experiments (DoE) to assess steric/electronic effects. Monitor conversion via GC-MS and isolate products using flash chromatography. Report turnover numbers (TON) and coupling efficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
